Cellular pERK Inhibition in H358 NSCLC Cells
ZG1077 inhibits KRAS G12C-driven ERK phosphorylation in H358 human NSCLC cells with an IC50 of 1.70 μM, as measured by reduction of phosphorylated ERK at T202/Y204 [1]. This value reflects the functional consequence of covalent KRAS G12C engagement in a cellular context. For comparison, the structurally related bicyclic pyridopyrimidinone analog Compound 26a—which lacks the cyclobutyl and methylsulfonyl features of ZG1077—exhibits cell growth inhibition of 0.79 μM in MIA PaCa-2 pancreatic cancer cells against KRAS G12C [2]. While the assays differ (pERK inhibition vs. cell viability), both represent cellular measures of KRAS G12C pathway suppression within the pyridopyrimidinone chemotype, providing a cross-study reference for expected potency ranges in this scaffold class.
| Evidence Dimension | Cellular KRAS G12C pathway inhibition |
|---|---|
| Target Compound Data | IC50 = 1.70 μM (pERK T202/Y204 reduction in H358 NSCLC cells) |
| Comparator Or Baseline | Compound 26a: GI50 = 0.79 μM (cell growth inhibition in MIA PaCa-2 pancreatic cancer cells) |
| Quantified Difference | Different assay endpoints (pERK vs. viability) and cell lines preclude direct numerical comparison; values serve as potency benchmarks within pyridopyrimidinone class |
| Conditions | Target: H358 cells expressing KRAS G12C mutant; Comparator: MIA PaCa-2 pancreatic cancer cells |
Why This Matters
The cellular pERK IC50 provides a functional readout of KRAS G12C pathway engagement in a disease-relevant NSCLC cell line, enabling researchers to benchmark ZG1077 activity against literature values for other covalent KRAS G12C inhibitors.
- [1] BindingDB. BDBM50569551 (ZG1077) Affinity Data: IC50 1.70 μM for pERK inhibition in H358 cells. BindingDB Entry. 2022. View Source
- [2] Xiao X, et al. Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRASG12C inhibitors. Eur J Med Chem. 2021;213:113082. Compound 26a GI50 = 0.79 μM. View Source
